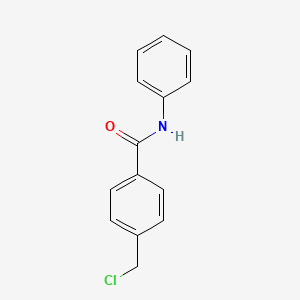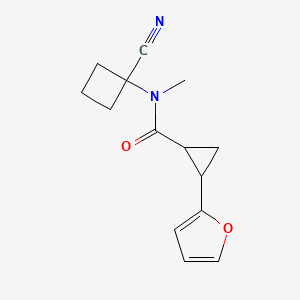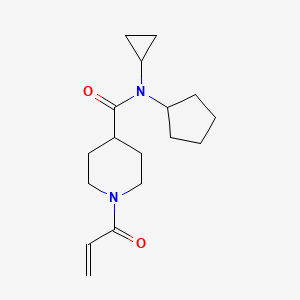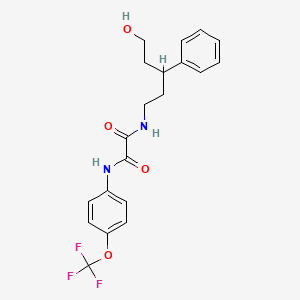![molecular formula C24H30N6O3 B2377902 8-(4-methoxyphenyl)-1,6,7-trimethyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 900294-25-9](/img/structure/B2377902.png)
8-(4-methoxyphenyl)-1,6,7-trimethyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a complex organic molecule with multiple functional groups. It contains an imidazo[2,1-f]purine core, which is a type of purine analog. Purines are key components of many biological molecules, including DNA and RNA. The molecule also contains a piperidine ring, which is a common motif in many pharmaceuticals .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the formation of the purine and piperidine cores, followed by various substitutions to add the additional functional groups. Unfortunately, without specific literature or patents describing the synthesis of this exact compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The purine and piperidine rings would likely contribute to the rigidity of the molecule, while the various substituents would influence its polarity and potential for forming hydrogen bonds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the methoxy and piperidine groups could increase its solubility in organic solvents .Applications De Recherche Scientifique
Antihypertensive Agents: Piperidine derivatives have shown promise as antihypertensive agents. Their ability to modulate blood pressure makes them valuable candidates for treating hypertension .
Antimicrobial and Antiviral Properties: Certain piperidine derivatives exhibit antimicrobial and antiviral activity. They may serve as potential agents against bacterial, fungal, and viral infections. Researchers continue to investigate their efficacy and safety .
Anticonvulsants: Piperidine-containing compounds have been studied for their anticonvulsant properties. These molecules could contribute to the development of new treatments for epilepsy and related disorders .
Anti-Inflammatory Compounds: Inflammation plays a central role in various diseases. Piperidine derivatives have been explored as anti-inflammatory agents, with potential applications in conditions such as rheumatoid arthritis and inflammatory bowel disease .
Natural Products and Alkaloids
Piperidine derivatives are not only synthetically designed but also occur naturally. Here’s a glimpse into their natural sources and applications:
Piperine: Piperine, a true alkaloid with a piperidine moiety, is found in plants of the Piperaceae family. It exhibits powerful antioxidant properties by scavenging free radicals .
Future Prospects
As research continues, scientists are likely to uncover additional applications for piperidine derivatives. Their versatility and structural diversity make them intriguing targets for drug development and therapeutic interventions.
Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. DOI: 10.3390/ijms24032937 Chavan, S. S., & Shinde, D. B. (2019). A One-Pot, Solvent-Free, and Catalyst-Free Synthesis of Piperidine Derivatives Using Microwave Irradiation. Russian Journal of Organic Chemistry, 55(11), 1721–1725. DOI: 10.1134/S1070428019110204 Kaur, R., & Kaur, T. (2021). Piperidine nucleus in the field of drug discovery. Future Journal of Pharmaceutical Sciences, 7(1), 1–12. DOI: 10.1186/s43094-021-00335-y
Mécanisme D'action
Target of Action
Compounds with similar structures have been found to interact with various receptors, such as the alpha1-adrenergic receptors . These receptors are significant targets for various neurological conditions treatment .
Mode of Action
It’s worth noting that similar compounds have been shown to elicit their effects via active metabolites . The interaction of these compounds with their targets often results in changes at the molecular and cellular levels, which can lead to various physiological effects.
Pharmacokinetics
Similar compounds have been found to exhibit a range of pharmacokinetic properties, which can significantly impact their bioavailability and overall therapeutic potential .
Orientations Futures
Propriétés
IUPAC Name |
6-(4-methoxyphenyl)-4,7,8-trimethyl-2-(2-piperidin-1-ylethyl)purino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N6O3/c1-16-17(2)30-20-21(25-23(30)29(16)18-8-10-19(33-4)11-9-18)26(3)24(32)28(22(20)31)15-14-27-12-6-5-7-13-27/h8-11H,5-7,12-15H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCBCZKJXKHFMGZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C3=C(N=C2N1C4=CC=C(C=C4)OC)N(C(=O)N(C3=O)CCN5CCCCC5)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N6O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(4-methoxyphenyl)-1,6,7-trimethyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1R,2S)-2-{[2-(tert-butylsulfanyl)ethyl]carbamoyl}cyclopropane-1-carboxylic acid](/img/structure/B2377822.png)
![N-(1H-benzo[d][1,2,3]triazol-5-yl)-6-hydroxypyrimidine-4-carboxamide](/img/structure/B2377823.png)
![2-Bromo-N-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]benzamide](/img/structure/B2377825.png)


![2-{[2-(4-ethoxyphenyl)-2-oxoethyl]sulfanyl}-3-(3-fluorophenyl)-N-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2377828.png)
![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-nitrobenzamide hydrochloride](/img/structure/B2377829.png)


![Bicyclo[4.1.0]heptane-7-sulfonyl chloride](/img/structure/B2377835.png)
![2-[3-(2,3-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2377836.png)
![N-[3-[4-Hydroxy-4-(trifluoromethyl)azepan-1-yl]-3-oxopropyl]prop-2-enamide](/img/structure/B2377839.png)
![N-benzyl-2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2377841.png)